molecular formula C15H18O2 B12883632 3,5-Dimethyl-6-(pent-3-en-1-yl)benzofuran-7-ol

3,5-Dimethyl-6-(pent-3-en-1-yl)benzofuran-7-ol

Cat. No.: B12883632
M. Wt: 230.30 g/mol
InChI Key: YUHGYYHCMKCXAZ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-6-(pent-3-en-1-yl)benzofuran-7-ol is a benzofuran derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-6-(pent-3-en-1-yl)benzofuran-7-ol typically involves the construction of the benzofuran ring followed by the introduction of the substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor with a suitable leaving group can undergo intramolecular cyclization to form the benzofuran ring .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-6-(pent-3-en-1-yl)benzofuran-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

3,5-Dimethyl-6-(pent-3-en-1-yl)benzofuran-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-6-(pent-3-en-1-yl)benzofuran-7-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-6-(pent-3-en-1-yl)benzofuran-7-ol is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various applications .

Properties

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

3,5-dimethyl-6-[(E)-pent-3-enyl]-1-benzofuran-7-ol

InChI

InChI=1S/C15H18O2/c1-4-5-6-7-12-10(2)8-13-11(3)9-17-15(13)14(12)16/h4-5,8-9,16H,6-7H2,1-3H3/b5-4+

InChI Key

YUHGYYHCMKCXAZ-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/CCC1=C(C2=C(C=C1C)C(=CO2)C)O

Canonical SMILES

CC=CCCC1=C(C2=C(C=C1C)C(=CO2)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.